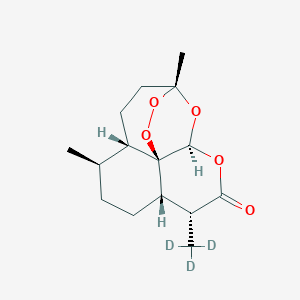

Artemisinina-d3

Descripción general

Descripción

Artemisinin-d3: is a deuterated derivative of artemisinin, a sesquiterpene lactone containing an unusual peroxide bridge. Artemisinin was first isolated from the plant Artemisia annua (sweet wormwood), an herb employed in traditional Chinese medicine. The compound is renowned for its potent antimalarial properties and has been extensively studied for its therapeutic potential in various diseases .

Aplicaciones Científicas De Investigación

Artemisinin-d3 has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for studying the pharmacokinetics and metabolism of artemisinin derivatives.

Mecanismo De Acción

The mechanism of action of artemisinin-d3 involves the activation of its endoperoxide bond by reduced heme or ferrous iron, leading to the generation of cytotoxic radicals. These radicals target essential macromolecules within the parasite, causing its death . Additionally, artemisinin-d3 has been shown to inhibit the AKT signaling pathway, reducing cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Artemisinin-d3 has a sesquiterpene lactone structure . Its anti-microbial action relates to a characteristic endoperoxide moiety . The precise mechanism of action remains controversial . Experimental induction of parasite resistance both in vitro and in vivo has been followed by recent initial clinical reports of resistance .

Cellular Effects

Artemisinin-d3 has shown potent and broad anticancer properties in cell lines and animal models . It inhibits AKT signaling pathway by decreasing pAKT in a dose-dependent manner . Artemisinin-d3 reduces cancer cell proliferation, migration, invasion, tumorigenesis and metastasis and has neuroprotective effects .

Molecular Mechanism

Artemisinin-d3 may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .

Temporal Effects in Laboratory Settings

Artemisinin-d3 and its derivatives do not exert any major toxic side effects. Prolonged use appears to yield better results as reported in the few available clinical trials .

Dosage Effects in Animal Models

The effects of Artemisinin-d3 vary with different dosages in animal models

Metabolic Pathways

Artemisinin-d3 is involved in various metabolic pathways

Transport and Distribution

Different artemisinin derivatives have different distribution characteristics . Artemisinin can cross the blood-brain and blood-placenta barriers after intravenous administration .

Subcellular Localization

Artemisinin-d3 localizes to the parasite endoplasmic reticulum, Rab-positive vesicles, and sites adjacent to cytostomes . These latter structures form at the parasite plasma membrane and traffic hemoglobin to the digestive vacuole wherein artemisinin-activating heme moieties are released .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Artemisinin-d3 can be synthesized through several methods, including engineered biosynthesis followed by semi-synthesis, chemoenzymatic synthesis, total synthesis, and site-selective C–H functionalization . The process typically involves the incorporation of deuterium atoms into the artemisinin molecule to enhance its stability and pharmacokinetic properties.

Industrial Production Methods: Industrial production of artemisinin and its derivatives, including artemisinin-d3, often involves the extraction of artemisinin from Artemisia annua followed by chemical modification. The extraction process can be optimized using supercritical fluid extraction and high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Artemisinin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The endoperoxide bond in artemisinin-d3 is particularly reactive and can be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals .

Common Reagents and Conditions: Common reagents used in the reactions of artemisinin-d3 include potassium borohydride for reduction, boron trifluoride etherate for catalytic reactions, and acid anhydrides for substitution reactions .

Major Products: The major products formed from these reactions include dihydroartemisinin, artemether, arteether, and artesunate, all of which retain the endoperoxide bridge essential for their biological activity .

Comparación Con Compuestos Similares

Similar Compounds:

- Dihydroartemisinin

- Artemether

- Arteether

- Artesunate

Comparison: Artemisinin-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and pharmacokinetic properties compared to its non-deuterated counterparts . This modification can lead to improved therapeutic efficacy and reduced resistance in clinical applications.

Propiedades

IUPAC Name |

(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-OGUHANSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444833 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176652-07-6 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)

![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)